molecular formula C24H22FNO2 B2699880 5-((4-fluorobenzyl)oxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850907-29-8

5-((4-fluorobenzyl)oxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B2699880
CAS RN: 850907-29-8
M. Wt: 375.443
InChI Key: NICWQRRMXOGTPH-UHFFFAOYSA-N
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Description

5-((4-fluorobenzyl)oxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one, also known as FMIQ, is a novel compound with potential applications in scientific research.

Scientific Research Applications

1. Synthetic Applications

Compounds similar to the specified molecule have been studied for their synthetic applications, especially in the formation of heterocyclic compounds which are crucial in medicinal chemistry. For instance, the synthesis of tetrahydropyridazino-1,4-oxazinoisoquinoline derivatives has been explored for multidrug resistance (MDR) modulating activity, highlighting the importance of isoquinoline derivatives in developing potential therapeutic agents (Ma, Cho, Falck, & Shin, 2004).

2. Photophysical Properties

Research into the photophysical properties of compounds containing the isoquinoline moiety, such as in studies on rare-earth complexes, has revealed their potential for applications in materials science, such as in single-molecule magnets and fluorescence. These properties are critical for the development of new materials with specific optical, magnetic, or electronic functionalities (Gao, Jiang, Wang, Wang, Zhang, & Cui, 2016).

3. Antimicrobial Activity

Compounds structurally related to the specified molecule have been synthesized and tested for their antimicrobial properties. This indicates the potential use of such compounds in developing new antibacterial and antifungal agents, addressing the growing concern of drug-resistant microbial strains (Saravanan, Alagarsamy, & Prakash, 2015).

4. Imaging and Diagnostic Applications

Fluorine-containing benzamide analogs, for instance, have been synthesized and evaluated as ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. The incorporation of fluorine-18 into compounds suggests the potential for the specified molecule, if similarly modified, to serve in diagnostic imaging or as a tracer in oncology research, given its structural complexity and the presence of a fluorobenzyl group (Tu et al., 2007).

properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-2-[(3-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO2/c1-17-4-2-5-19(14-17)15-26-13-12-21-22(24(26)27)6-3-7-23(21)28-16-18-8-10-20(25)11-9-18/h2-11,14H,12-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICWQRRMXOGTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-fluorobenzyl)oxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

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